molecular formula C16H7F3N2O7 B15038092 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one

Cat. No.: B15038092
M. Wt: 396.23 g/mol
InChI Key: JMWLSLDFDGBCNV-UHFFFAOYSA-N
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Description

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a complex organic compound with the molecular formula C22H11F3N2O7. This compound is known for its unique chemical structure, which includes a chromen-2-one core substituted with a dinitro-trifluoromethylphenoxy group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one typically involves the reaction of 2,6-dinitro-4-(trifluoromethyl)phenol with a suitable chromen-2-one derivative under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups into the phenoxy moiety.

Scientific Research Applications

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro groups and the trifluoromethyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one: This compound has a similar structure but with a methyl group at the 4-position of the chromen-2-one core.

    3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)-4-methyl-6H-benzo©chromen-6-one: Another structurally related compound with a benzo©chromen-6-one core.

Uniqueness

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both nitro and trifluoromethyl groups. These functional groups contribute to its distinctive chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H7F3N2O7

Molecular Weight

396.23 g/mol

IUPAC Name

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]chromen-2-one

InChI

InChI=1S/C16H7F3N2O7/c17-16(18,19)9-5-11(20(23)24)15(12(6-9)21(25)26)27-10-3-1-8-2-4-14(22)28-13(8)7-10/h1-7H

InChI Key

JMWLSLDFDGBCNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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